3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine
Description
3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine is a pyridazine derivative featuring two distinct substituents:
- Position 3: A 2-methoxyphenoxy group, which introduces electron-donating methoxy and aryl ether functionalities.
- Position 6: A 4-(pyrrolidin-1-ylcarbonyl)phenyl group, combining a pyrrolidine ring (a five-membered secondary amine) with a carbonyl-linked phenyl moiety.
Properties
CAS No. |
1251600-95-9 |
|---|---|
Molecular Formula |
C24H24N4O2 |
Molecular Weight |
400.482 |
IUPAC Name |
N-cyclohexyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-15-7-10-18(11-8-15)28-24(30)20-14-25-21-12-9-16(13-19(21)22(20)27-28)23(29)26-17-5-3-2-4-6-17/h7-14,17,27H,2-6H2,1H3,(H,26,29) |
InChI Key |
HPUCYSFNEWWKAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCCC5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a methoxyphenoxy group and a pyrrolidin-1-ylcarbonyl moiety. Its molecular formula is , with a molecular weight of approximately 356.4 g/mol. The structural complexity and the presence of various functional groups suggest a diverse range of biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, particularly concerning its anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
2. Anticancer Activity
Several studies have highlighted the potential anticancer properties of pyridazine derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
3. Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, potentially due to disruption of bacterial cell membrane integrity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the methoxy and carbonyl groups significantly influence the biological activity of pyridazine derivatives. For instance:
- Methoxy Group : Enhances lipophilicity, improving membrane permeability.
- Pyrrolidin-1-ylcarbonyl Moiety : Contributes to binding affinity with target proteins involved in inflammatory and cancer pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Significant reduction in TNF-α levels in LPS-stimulated macrophages |
| Study B | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM |
| Study C | Antimicrobial | Effective against Staphylococcus aureus with MIC values < 50 µg/mL |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following pyridazine derivatives share structural motifs with the target compound but differ in substituent groups (Table 1):
Key Observations :
Physicochemical Properties
While direct data for the target compound are unavailable, inferences are drawn from analogs (Table 2):
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
